3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
3-[1-(4-Methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a pyrrolidine ring at position 2. The pyrrolidine moiety is further modified by a 4-methylbenzoyl group at its nitrogen atom. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the 4-methylbenzoyl substituent may influence solubility and binding specificity.
Properties
IUPAC Name |
(4-methylphenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-2-4-10(5-3-9)13(22)21-7-6-11(8-21)12-19-14(23-20-12)15(16,17)18/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDODABZMDURLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of O-Acylamidoximes
This two-step protocol, adapted from classical 1,2,4-oxadiazole syntheses, involves:
Step 1: Synthesis of Amidoxime Precursor
Pyrrolidin-3-amine is acylated with 4-methylbenzoyl chloride to yield N-(pyrrolidin-3-yl)-4-methylbenzamide. Subsequent treatment with hydroxylamine hydrochloride in ethanol under reflux forms the corresponding amidoxime (Figure 1).
Step 2: O-Acylation and Cyclization
The amidoxime reacts with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) to form the O-acylamidoxime intermediate. Cyclization is induced using 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at room temperature, yielding the target compound.
Reaction Conditions
- O-Acylation: 0°C to RT, 2–4 h, stoichiometric TFAA.
- Cyclization: RT, 12–18 h, DBU (1.2 equiv).
- Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate).
Advantages
- High regioselectivity for 1,2,4-oxadiazole formation.
- Mild conditions preserve thermosensitive functional groups.
One-Pot Synthesis in Superbase Medium
A streamlined one-pot method, developed by Baykov et al., utilizes a superbase system (NaOH/DMSO) to condense amidoximes with methyl trifluoroacetate (Figure 2):
Procedure
- The preformed N-(pyrrolidin-3-yl)-4-methylbenzamide amidoxime is suspended in DMSO.
- Methyl trifluoroacetate (1.5 equiv) and NaOH (3 equiv) are added sequentially.
- The mixture is stirred at room temperature for 24 h, followed by aqueous work-up and extraction.
Key Parameters
- Solvent : DMSO enables dissolution of polar intermediates.
- Base : NaOH facilitates deprotonation and cyclization.
- Yield : 55–60% after recrystallization from ethanol.
Limitations
- Prolonged reaction times (up to 24 h).
- Moderate yields due to competing hydrolysis of the ester.
Alternative Pathway: Nitrile Oxide Cycloaddition
While less common, 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile offers an alternative route:
Nitrile Oxide Generation
- Chlorination of 1-(4-methylbenzoyl)pyrrolidin-3-carbohydroximoyl chloride with N-chlorosuccinimide (NCS).
Cycloaddition
- Reaction with trifluoroacetonitrile in the presence of platinum(IV) chloride at 50°C for 8 h.
Outcome
- Yield : <30% due to nitrile oxide dimerization and side-product formation.
- Utility : Limited to small-scale exploratory syntheses.
Optimization and Reaction Condition Analysis
Solvent and Base Selection
Comparative studies highlight the superiority of aprotic polar solvents (e.g., DMSO, THF) for cyclization steps. Protic solvents (e.g., ethanol) retard cyclization due to hydrogen bonding with intermediates. Organic bases (DBU, Et$$3$$N) outperform inorganic bases (K$$2$$CO$$_3$$) in O-acylamidoxime cyclization, achieving yields >70%.
Temperature and Time Dependence
Room-temperature methods minimize decomposition of the trifluoromethyl group, whereas traditional approaches requiring heating (e.g., 140°C for 18 h) are obsolete for thermally labile substrates.
Purification Strategies
- Column Chromatography : Essential for removing unreacted amidoxime and acylating agents.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 128–130°C).
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to a desired biological effect. The trifluoromethyl group and oxadiazole ring are particularly important for these interactions, as they can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
The following analysis compares 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole with structurally related compounds, focusing on key structural differences, synthesis methods, and inferred pharmacological properties.
Structural Analogues with Pyrrolidine/Oxadiazole Cores
Key Observations :
- Substituent Effects : The 4-methylbenzoyl group in the target compound likely balances lipophilicity and solubility better than the 2-phenylethyl (1a/1b) or sulfonyl () groups.
- Biological Activity : Pyridyl-substituted oxadiazoles (1a/1b) exhibit direct antiviral activity, while sulfonyl analogs () may face pharmacokinetic challenges due to higher polarity.
Piperidine-Based Analogues
Key Observations :
- Stereochemistry : The use of iridium catalysis in 3z highlights the importance of enantioselectivity in optimizing activity, a factor that may apply to the target compound if chiral centers are present.
Thiophene-Containing Analogues
Key Observations :
- Heterocycle Variation : Replacement of phenyl with thienyl introduces sulfur, which could influence redox properties and metabolic pathways.
Biological Activity
The compound 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to an oxadiazole moiety. The molecular formula for this compound is C_{15}H_{14}F_{3}N_{3}O, indicating its complex nature which contributes to its biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives similar to this compound exhibit inhibitory potency against human cancer cells including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 1 | HeLa | 10.5 | |
| Compound 2 | CaCo-2 | 8.0 | |
| Compound 3 | MCF-7 (breast) | 12.3 |
Antimicrobial Activity
Research has also indicated that oxadiazole derivatives possess antimicrobial properties. For example, a study reported that compounds related to our target compound showed effective inhibition against Mycobacterium tuberculosis with varying degrees of potency. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Anti-inflammatory and Analgesic Effects
Oxadiazoles have also been explored for their anti-inflammatory and analgesic properties. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways . This inhibition could make them potential candidates for treating inflammatory diseases.
The mechanisms underlying the biological activities of oxadiazoles are multifaceted:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and cellular metabolism .
- Receptor Modulation : Some studies indicate that these compounds may interact with specific receptors involved in cell signaling pathways, potentially modulating their activity to exert therapeutic effects .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the anticancer efficacy of a derivative structurally related to our compound against a panel of human tumor cell lines. The study found that modifications to the oxadiazole ring significantly enhanced cytotoxicity, particularly against ovarian cancer cells with an IC50 value of only 2.76 μM .
Case Study 2: Tuberculosis Treatment
In another study focused on tuberculosis treatment, researchers synthesized several oxadiazole derivatives and tested their activity against resistant strains of Mycobacterium tuberculosis. One promising compound exhibited an MIC of just 0.045 μg/mL, showcasing its potential as a novel therapeutic agent against drug-resistant tuberculosis .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization or coupling reactions. For example, iridium-catalyzed amination (as in structurally similar oxadiazoles) using crotyl acetate and a pyrrolidine precursor under standard conditions (50°C in DME) yields high enantiopurity (97% ee) . Flash column chromatography (hexane:ethyl acetate gradients) is effective for purification, achieving >95% purity .
- Optimization : Adjusting solvent polarity, catalyst loading (e.g., Ir catalysts for enantioselectivity), and reaction time can improve yield. Monitoring via TLC ensures intermediate stability .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-methylbenzoyl group (aromatic protons at δ 7.2–7.4 ppm) and trifluoromethyl signal (δ -62 ppm in F NMR) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 396.12) .
- SFC (Supercritical Fluid Chromatography) : Critical for verifying enantiomeric excess (>97% ee) in chiral syntheses .
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
- Impact : The CF group enhances lipophilicity (logP ~2.8 predicted), improving membrane permeability and metabolic stability. This is supported by SAR studies showing CF-substituted oxadiazoles exhibit higher bioactivity than non-fluorinated analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and guide synthetic design?
- Application : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the oxadiazole ring’s N-O bond shows high electrophilicity, favoring nucleophilic attacks at the 5-position .
- Case Study : DFT-optimized reaction conditions for similar oxadiazoles reduced byproducts by 30% in amidation reactions .
Q. What contradictions exist in reported biological activities of structurally related oxadiazoles, and how can they be resolved?
- Data Conflict : Some studies report potent antimicrobial activity for CF-substituted oxadiazoles (e.g., MIC = 2 µg/mL against S. aureus), while others note limited efficacy (MIC >64 µg/mL) .
- Resolution : Variability may stem from assay conditions (e.g., agar diffusion vs. broth microdilution). Standardizing protocols (e.g., CLSI guidelines) and testing under consistent pH/temperature conditions is critical .
Q. How can structure-activity relationship (SAR) studies rationalize the compound’s pharmacological potential?
- SAR Insights :
| Substituent | Activity Trend | Reference |
|---|---|---|
| CF at C5 | Enhanced anticancer potency (IC = 1.2 µM vs. 8.7 µM for non-CF analogs) | |
| 4-Methylbenzoyl at pyrrolidine | Improved selectivity for kinase targets (Ki = 0.8 nM) |
- Mechanism : The 4-methylbenzoyl group likely engages in hydrophobic binding with enzyme active sites, while CF stabilizes π-π stacking .
Q. What advanced techniques are used to study the compound’s metabolic stability and degradation pathways?
- Approach :
- LC-MS/MS : Identifies major metabolites (e.g., hydroxylation at the pyrrolidine ring) in liver microsome assays .
- Isotopic Labeling : C-labeled analogs track degradation products in environmental studies .
Methodological Notes
- Key References : Experimental protocols from peer-reviewed studies (e.g., enantioselective synthesis , DFT modeling ) ensure reproducibility.
- Data Gaps : Limited direct data on the target compound necessitate extrapolation from structurally related oxadiazoles (e.g., 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
